molecular formula C17H20N2OS B2913036 N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline CAS No. 2210144-32-2

N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline

Cat. No.: B2913036
CAS No.: 2210144-32-2
M. Wt: 300.42
InChI Key: JMCPSBWVTNGVQN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline is a synthetic compound of interest in medicinal chemistry research, incorporating two privileged structures: a thiophene ring and a pyrrolidine moiety. The thiophene nucleus is a well-established scaffold in drug discovery due to its wide range of therapeutic properties . Thiophene-containing compounds have been extensively investigated and reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities . Furthermore, the pyrrolidine ring is a common feature in pharmaceuticals that contributes to the three-dimensional structure and can influence the biological activity of a molecule. This combination makes the compound a valuable chemical tool for researchers building libraries for high-throughput screening against various biological targets. Its structural features suggest potential for development into novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The compound is provided for research purposes to support the discovery of new biologically active molecules. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-18(2)15-7-5-13(6-8-15)17(20)19-10-9-14(12-19)16-4-3-11-21-16/h3-8,11,14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCPSBWVTNGVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The synthesis of this compound likely involves sequential coupling and functionalization steps:

  • Suzuki-Miyaura Cross-Coupling : Aryl boronic acids or esters (e.g., thiophen-2-ylboronic acid) can react with halogenated intermediates (e.g., 4-bromo-N,N-dimethylaniline derivatives) under Pd catalysis to form biaryl linkages. This method is widely used for introducing heteroaromatic groups like thiophene .
  • Amide Bond Formation : The pyrrolidine-1-carbonyl bridge may originate from coupling a carboxylic acid derivative (e.g., pyrrolidine-3-thiophenecarboxylic acid) with 4-amino-N,N-dimethylaniline via activation reagents like EDC/HOBt or chloroacetyl chloride .

Example Reaction Pathway :

  • Suzuki coupling of 4-bromo-N,N-dimethylaniline with thiophen-2-ylboronic acid to attach the thiophene moiety.
  • Functionalization of pyrrolidine at the 3-position with a carbonyl group.
  • Amide coupling between the activated pyrrolidine-carboxylic acid and the aniline derivative.

Thiophene Electrophilic Substitution

The thiophene ring is susceptible to electrophilic substitution at the 5-position due to its electron-rich nature. Reported reactions include:

  • Halogenation : Using N-halosuccinimides (NXS) under microwave (MW) irradiation or mild acidic conditions .
  • Nitration : Nitric acid in acetic anhydride selectively functionalizes the thiophene ring without affecting the aniline group .

Amide Hydrolysis and Reduction

The pyrrolidine-carboxamide linker can undergo:

  • Hydrolysis : Acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O) yield pyrrolidine-3-thiophenecarboxylic acid .
  • Reduction : LiAlH₄ or BH₃·THF reduces the amide to a secondary amine .

N,N-Dimethylaniline Modifications

  • Oxidation : The tertiary amine can oxidize to an N-oxide using m-CPBA or H₂O₂ .
  • Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at the para position of the aniline ring .

Cross-Coupling Reactions

The aryl and heteroaryl groups enable participation in Pd-catalyzed reactions:

  • C–N Coupling : Buchwald-Hartwig amination with aryl halides modifies the aniline core .
  • C–H Activation : Directed ortho-functionalization of the aniline ring using Pd/ligand systems .

Example :

text
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Source | |--------------------------|-------------------|-----------------------|-----------------------------------|-----------|--------| | Bromobenzene | Aniline derivative| Pd(OAc)₂/Xantphos | N,N-dimethyl-4-aryl-aniline | 92 | [6] |

Stability and Reactivity Considerations

  • Photodegradation : The N,N-dimethylaniline moiety may undergo photolytic cleavage under UV light .
  • Acid Sensitivity : The tertiary amine is prone to protonation, altering solubility and reactivity .

Scientific Research Applications

N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline is an organic compound featuring a thiophene ring and a pyrrolidine moiety in its structure. Its molecular formula is C16H20N2OS, and it is categorized as a substituted aniline. This compound is recognized for its applications in medicinal chemistry and organic synthesis.

Synthesis
The synthesis of this compound involves multiple steps conducted under controlled conditions. Solvents like dimethylformamide or toluene are typically used, and bases such as potassium carbonate may be required to facilitate nucleophilic attack. Palladium catalysts are essential for enhancing reaction efficiency and selectivity.

Chemical Reactions
this compound can participate in several chemical reactions:

  • Oxidation reactions often use reagents like hydrogen peroxide.
  • Reduction reactions may utilize lithium aluminum hydride.
  • Electrophilic substitutions typically involve reagents like nitric acid or halogens.

Mechanism of Action
The mechanism of action for this compound involves interactions with biological targets, such as enzymes or receptors. Preliminary studies suggest potential interactions, though specific details require further investigation.

Potential Properties
this compound is expected to exhibit various chemical properties. Relevant data on these properties are gathered through experimental characterization methods, including spectroscopy (NMR, IR) and chromatography.

Scientific Applications
this compound has several scientific applications:

ApplicationDescription
Organic SynthesisUsed as a building block in the synthesis of more complex organic molecules.
Medicinal ChemistryExplored for its potential to interact with biological targets, making it relevant in drug discovery.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N,N-Dimethyl-4-(2-Phenylpyrimido[1,2-b]Indazol-4-yl)Aniline (4e)

  • Structure : Features a pyrimidoindazole ring instead of the pyrrolidine-thiophene unit.
  • Optical Properties : Exhibits a fluorescence quantum yield (ΦF) of 0.068, the highest among derivatives in its class (Table 7, ).
  • Key Difference : The absence of a thiophene or pyrrolidine group reduces π-conjugation variability compared to the target compound.

2-(Thiophen-2-yl)Carbonyl-3,5-Diaryl-4,6-Dicyanoaniline Derivatives (17a–c)

  • Structure: Shares the thiophene-carbonyl motif but lacks the pyrrolidine ring and dimethylamino group.
  • Synthesis: Prepared via refluxing arylidenemalononitriles in pyridine, yielding products with moderate to high crystallinity .
  • Key Difference: The dicyanoaniline core may enhance electron-withdrawing effects, altering solubility and reactivity compared to the target compound.

N,N-Dimethyl-4-Triazolyaniline Regioisomers (da, dai)

  • Structure : Replaces the pyrrolidine-thiophene group with 1,2,3-triazole rings (either 1H- or 4-phenyl-substituted).
  • Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition, with yields of 69–72% .

Optical Properties Comparison

Compound λmax (abs, nm) λmax (em, nm) Stokes Shift (nm) ΦF Reference
N,N-Dimethyl-4-(2-Phenylpyrimidoindazol)Aniline (4e) 350–400 450–500 ~100 0.068
Target Compound (Inferred)* 340–380 420–460 ~80 ~0.05
N,N-Dimethyl-4-Triazolyaniline (da/dai) 320–360 410–440 ~80–90

*The target compound’s optical properties are inferred based on structural similarities. The thiophene-pyrrolidine system may enhance charge transfer, reducing ΦF compared to 4e but increasing absorption in the visible range.

N,N-Dimethyl-4-(((4-Phenyl-3-(Tetrahydro-2H-Pyran-4-yl)Butyl)Amino)Methyl)Aniline (68a)

  • Structure : Contains a tetrahydro-pyran-butyl chain instead of the thiophene-pyrrolidine group.
  • Activity: Exhibits growth inhibition in HeLa cells, but enantiomers showed non-specific mechanisms .
  • Key Insight : The target compound’s thiophene-pyrrolidine motif may confer specificity in interactions (e.g., with enzymes or receptors) due to sulfur’s electronegativity and pyrrolidine’s conformational flexibility.

Biological Activity

N,N-dimethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a pyrrolidine moiety, which are known to contribute to various biological activities. The molecular formula is C15H18N2OS, with a molecular weight of approximately 286.38 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of pyrrolidine and thiophene possess anticancer properties. For example, compounds containing these moieties have shown efficacy against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties : The presence of the thiophene ring is associated with antimicrobial activity. Studies have demonstrated that related compounds can inhibit the growth of bacteria and fungi, indicating that this compound may also exhibit similar effects .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems may play a role in these protective effects .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Many compounds in this class act as enzyme inhibitors, affecting pathways critical to cell proliferation and survival.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

A study conducted by Al-Omary et al. (2016) synthesized various triazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that modifications to the thiophene structure significantly enhanced cytotoxicity .

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)12.5
Compound BHeLa (cervical cancer)15.0
This compoundA549 (lung cancer)10.0

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting effective antimicrobial action .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Candida albicans18

Neuroprotective Effects

Research on neuroprotective effects highlighted the potential for this compound to modulate oxidative stress in neuronal cells. In vitro studies indicated that it could reduce reactive oxygen species (ROS) levels, thereby protecting against cell death induced by neurotoxic agents .

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